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Compound of Interest

Compound Name: Pyrrole, 2,4-dinitro-1-methyl-

CAS No.: 2948-69-8

Cat. No.: B3350691

Get Quote

Executive Summary
The transition from dinitropyrrole (DNP) to trinitropyrrole (TNP) represents a critical tipping

point in heterocyclic chemistry.[1] While DNP behaves as a moderately acidic, electron-

deficient aromatic system capable of controlled functionalization, TNP crosses the threshold

into "super-electrophilic" behavior.

For the drug development or energetics professional, the key distinction lies in ring stability.

DNP retains sufficient aromatic character to undergo substitution reactions without immediate

ring fission.[1] In contrast, TNP is so electron-deficient that it acts more like a nitro-olefin,

susceptible to rapid nucleophilic addition-elimination or catastrophic ring opening under basic

conditions.[1]
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Feature 2,4-Dinitropyrrole 2,3,4-Trinitropyrrole

Acidity (

)
~3.5 – 4.5 (Weak Acid) < 1.0 (Strong Acid)

Thermal Stability (

)
High (> 180°C)

Moderate to Low (Sensitive to

shock)

Dominant Reactivity
N-Alkylation,

(slow)

Ring Opening, Rapid

, Decarboxylation

Handling Hazard Toxic, Irritant Explosive, Shock Sensitive

Electronic Structure & Acidity
The reactivity differences are fundamentally driven by the electron-withdrawing nature of the

nitro groups (

).

Acidity of the N-H Proton
The pyrrole nitrogen lone pair is part of the aromatic sextet. Electron-withdrawing groups

(EWGs) remove density from the ring, making the N-H proton highly acidic.

Dinitropyrroles: With two nitro groups (typically 2,4- or 2,5- isomers), the

drops to the range of 3.5–4.5 (comparable to formic acid).[1] It can be deprotonated by weak
bases (e.g.,

).[1]

Trinitropyrroles: The addition of a third nitro group (e.g., 2,3,4-isomer) creates a synergistic

withdrawal effect.[1] The

plummets to < 1.0.[1] This species is a strong acid, often existing as a nitronate anion in
polar solvents unless essentially "forced" into the neutral form by strong mineral acids.
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Expert Insight: When handling TNP, standard silica gel chromatography often fails because the

compound trails or binds irreversibly due to its high acidity.[1] Use reversed-phase (C18) or

acidified silica.[1]

Nucleophilic Susceptibility[1][2]
DNP: The ring is deactivated but stable. Nucleophiles (e.g.,

) will attack the position ortho or para to a nitro group, displacing a leaving group (if present)
or a hydride (via Vicarious Nucleophilic Substitution).[1]

TNP: The ring is severely electron-deficient.[1] Strong nucleophiles often attack C5 (the only

unsubstituted carbon in 2,3,4-TNP) or even a nitro-bearing carbon.[1] This frequently leads

to Meisenheimer complex formation followed by ring fragmentation rather than clean

substitution.[1]

Synthesis & Stability Profiles
Synthesis Pathways
Direct nitration of pyrrole is hazardous due to the exothermic oxidation of the electron-rich ring.

Dinitropyrrole Protocol: typically synthesized via the nitration of pyrrole-2-carboxylic acid

followed by thermal decarboxylation.[1] This route avoids the "tarry" polymerization observed

during direct nitration.

Trinitropyrrole Protocol: Requires "blocking" the nitrogen or using milder nitrating agents on

DNP. A common route involves nitrating 1-methyl-2,4-dinitropyrrole to the trinitro analog, as

the methyl group prevents N-proton acidity complications.

Thermal Stability Data
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Energetic performance increases with nitration, but thermal stability often decreases due to

steric crowding and "trigger" bond weakening (C-NO2).[1]

Compound
Melting Point (

)

Decomp. Temp (

)

Density (

)

2,4-Dinitropyrrole 150–152 °C ~240 °C 1.68 g/cm³

2,3,4-Trinitropyrrole 160–163 °C ~190 °C 1.82 g/cm³

1-Methyl-2,3,4,5-

Tetranitro
100 °C 273 °C 1.91 g/cm³

Note: Data for unsubstituted 2,3,4-TNP is scarce due to its instability; values are estimated

based on methylated analogs.[1]

Experimental Protocols
Protocol A: Controlled N-Alkylation of 2,4-Dinitropyrrole
Objective: To functionalize the ring without triggering decomposition.

Dissolution: Dissolve 2,4-dinitropyrrole (1.0 eq) in anhydrous Acetonitrile (MeCN).

Base Addition: Add

(1.5 eq). Note: Use of stronger bases like NaH is unnecessary and may cause ring
degradation.

Electrophile: Add Alkyl Halide (1.2 eq) dropwise at 0°C.

Reaction: Stir at Room Temp for 4 hours. Monitor via TLC (EtOAc/Hexane).[1]

Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from Ethanol.

Protocol B: Nucleophilic Substitution on Trinitropyrrole
(Theoretical)
Warning: High risk of detonation.[1] Small scale (<100 mg) only.[1]
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Substrate: 1-Methyl-2,3,4-trinitropyrrole.[1]

Nucleophile: Sodium Methoxide (

, 1.0 eq) in MeOH at -78°C.

Observation: Immediate color change to deep red (Meisenheimer complex).

Quench: Rapid acidification with

is required to prevent ring opening.[1]

Outcome: Often yields a mixture of substitution products and open-chain nitrile oxides.[1]

Mechanistic Visualization
The following diagram illustrates the divergent reactivity pathways when these species are

subjected to nucleophilic attack.
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Caption: Divergent reaction pathways for DNP vs. TNP under nucleophilic conditions. Note the

high risk of ring opening for TNP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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